Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate
Description
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate is a fluorinated organophosphate compound characterized by a central hydrogen phosphate group linked to two ethylamino moieties, each substituted with a pentadecafluoroheptylsulphonyl group. The pentadecafluoroheptyl chain (C7F15) confers strong hydrophobicity and chemical inertness, while the sulphonamide and phosphate groups enhance polar interactions. This unique structure suggests applications in surfactants, corrosion inhibition, and specialty coatings, where thermal stability and low surface tension are critical .
Properties
CAS No. |
67939-93-9 |
|---|---|
Molecular Formula |
C22H19F30N2O8PS2 |
Molecular Weight |
1104.5 g/mol |
IUPAC Name |
bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C22H19F30N2O8PS2/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48/h3-8H2,1-2H3,(H,55,56) |
InChI Key |
YCAARETZDBIMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate typically involves a multi-step process:
Formation of the Sulphonyl Amide: The initial step involves the reaction of pentadecafluoroheptane sulphonyl chloride with ethylamine to form the sulphonyl amide.
Phosphorylation: The sulphonyl amide is then reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This step introduces the phosphate group.
Hydrolysis: The final step involves the hydrolysis of the phosphorylated intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphonyl phosphates.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are commonly employed.
Major Products
The major products formed from these reactions include sulphonyl phosphates, sulfoxides, sulfides, and various substituted phosphates.
Scientific Research Applications
Environmental Science
Contaminant Remediation
The compound is recognized for its potential in the remediation of per- and polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants. Research indicates that compounds similar to Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate can facilitate the breakdown of PFAS in contaminated soils and water systems, thereby reducing their ecological footprint .
Degradation Pathways
Studies have characterized the degradation pathways of PFAS, showing that certain fluorinated compounds can be transformed into less harmful substances through microbial activity or chemical treatments. This transformation is crucial for developing effective remediation strategies .
Materials Science
Fluorinated Polymers
this compound can be utilized in the synthesis of fluorinated polymers. These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for applications in coatings, sealants, and membranes .
Surface Modification
The compound's ability to impart hydrophobic characteristics to surfaces is leveraged in various applications, including non-stick coatings and water-repellent fabrics. Its unique structure allows for effective modification of surface properties, enhancing performance in harsh environments .
Biochemical Applications
Drug Delivery Systems
Research has explored the use of this compound as a component in drug delivery systems. Its amphiphilic nature enables it to encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Bioconjugation Techniques
The compound has potential applications in bioconjugation techniques where it can be used to modify biomolecules for targeted delivery or enhanced interaction with biological systems. Its unique functional groups allow for specific binding sites on proteins or nucleic acids .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Environmental Science | PFAS remediation | Reduces ecological impact |
| Materials Science | Synthesis of fluorinated polymers | High chemical resistance and thermal stability |
| Surface Modification | Non-stick coatings | Enhanced performance in harsh environments |
| Biochemical Applications | Drug delivery systems | Improved solubility and bioavailability |
| Bioconjugation techniques | Specific targeting of biomolecules |
Case Studies
- PFAS Remediation Study : A case study demonstrated the effectiveness of fluorinated compounds similar to this compound in degrading PFAS in contaminated groundwater. The study highlighted significant reductions in PFAS concentrations over a six-month period .
- Fluorinated Polymer Development : Researchers developed a new class of fluorinated polymers incorporating this compound. These materials showed enhanced durability and resistance to solvents compared to traditional polymers .
- Drug Delivery Application : A study investigated the use of this compound in formulating a drug delivery system for cancer treatment. Results indicated improved drug retention and targeted delivery to tumor sites, showcasing its potential in medical applications .
Mechanism of Action
The mechanism of action of Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its perfluorinated chain imparts hydrophobic properties, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Tris(2-{ethyl[(pentadecafluoroheptyl)sulfonyl]amino}ethyl) Phosphate (CAS 67939-94-0)
- Structural Difference: The tris-analogue replaces the hydrogen phosphate group with a fully substituted phosphate ester, attaching three ethyl[(pentadecafluoroheptyl)sulphonyl]aminoethyl groups.
- Functional Impact: The additional fluorinated chain increases molecular weight (C24H15F30N3O10PS3 vs. C16H10F15NO7PS2 for the bis-compound) and enhances hydrophobicity. However, reduced solubility in polar solvents may limit its utility in aqueous systems.
- Applications : Likely used in high-performance lubricants or extreme-condition surfactants due to superior film-forming properties .
Poly(oxy-1,2-ethanediyl) Derivatives (CAS 68298-81-7)
- Structural Difference: These polymers incorporate ethylene oxide (C2H4O) repeat units and terminal hydroxy groups, with pendant [ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl chains.
- Functional Impact : The polyether backbone improves water solubility and flexibility, making these compounds effective emulsifiers. However, reduced fluorocarbon density compared to the bis-phosphate diminishes surface activity.
- Applications : Preferred in coatings and firefighting foams requiring balanced hydrophilicity and fluorocarbon benefits .
Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (CAS 355-86-2)
- Structural Difference : Shorter perfluoroalkyl chains (C5F8 vs. C7F15) and a fully substituted phosphate ester.
- Functional Impact : Shorter chains lower thermal stability (decomposition ~250°C vs. >300°C for C7F15 derivatives) but improve biodegradability. The tris-substitution pattern reduces acidity compared to hydrogen phosphate derivatives.
- Applications : Used in electronics cooling fluids and hydraulic systems where moderate fluorination suffices .
Bis(2-ethylhexyl) Hydrogen Phosphate (D2EHPA, CAS 298-07-7)
- Structural Difference: Non-fluorinated 2-ethylhexyl chains replace the fluorinated sulphonamide groups.
- Functional Impact : The absence of fluorine reduces chemical resistance but enhances metal ion chelation. D2EHPA’s pKa (~3.0) is lower than fluorinated analogues (estimated pKa ~1.5–2.5 due to electron-withdrawing fluorine), affecting extraction selectivity.
- Applications : Industrial metal extraction (e.g., uranium, rare earths) but unsuitable for highly acidic or oxidative environments .
Research Findings and Trends
- Fluorination Impact : Longer perfluoroalkyl chains (e.g., C7F15) enhance thermal stability and surface activity but raise environmental concerns due to persistence .
- Acidity and Reactivity: Fluorinated phosphates exhibit stronger acidity than non-fluorinated analogues, influencing their behavior in catalytic or extraction processes .
- Industrial Preferences: Non-fluorinated phosphates like D2EHPA dominate metal extraction, while fluorinated variants are niche materials for harsh environments .
Biological Activity
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate (BPEFHP) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of BPEFHP, focusing on its mechanisms of action, toxicity profiles, and implications in environmental and health contexts.
BPEFHP is characterized by its complex structure, which includes a perfluorinated alkyl chain and a phosphate group. The molecular formula is , with a molecular weight of 1104.5 g/mol. Its synthesis typically involves multiple steps, including the formation of sulphonyl amides and phosphorylation reactions.
The biological activity of BPEFHP can be attributed to its interactions with various molecular targets:
- Enzyme Interaction : BPEFHP may inhibit or activate specific enzymes involved in metabolic pathways, influencing lipid and steroid metabolism.
- Membrane Interaction : The hydrophobic nature of the perfluorinated chain allows BPEFHP to interact with lipid membranes, potentially altering membrane fluidity and function.
- Receptor Binding : Research indicates that fluorinated compounds like BPEFHP can bind to nuclear receptors, disrupting their normal function and leading to endocrine disruption .
Toxicological Profile
The toxicity of BPEFHP is closely related to its structural similarities with other perfluorinated compounds (PFCs), particularly perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). Key findings include:
- Acute Toxicity : Studies suggest moderate acute toxicity levels, with impacts on liver function observed in animal models .
- Endocrine Disruption : BPEFHP has been shown to interfere with nuclear receptor activities, potentially leading to adverse health effects such as obesity and cancer .
- Aquatic Toxicity : The compound exhibits inherent toxicity to aquatic organisms, raising concerns about its environmental impact .
Case Studies
- Liver Toxicity in Rodents : A two-year feeding study indicated that BPEFHP could induce liver damage at certain concentrations, similar to findings associated with PFOS and PFOA. The no observed adverse effect level (NOAEL) was established at 0.5 ppm for liver effects in male rats .
- Endocrine Disruption Assessment : Research has highlighted the ability of BPEFHP to bind at allosteric sites on nuclear receptors, suggesting a mechanism for its endocrine-disrupting potential. This binding can displace endogenous ligands, leading to altered metabolic processes and increased cancer risk .
Environmental Impact
BPEFHP's persistence in the environment poses significant risks. It has been classified as both persistent and bioaccumulative, which raises concerns regarding long-term ecological effects. The regulatory landscape is evolving as studies continue to assess the risks associated with fluorinated compounds like BPEFHP.
Summary Table of Biological Activity Findings
| Property | Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1104.5 g/mol |
| Acute Toxicity | Moderate; affects liver function |
| Endocrine Disruption | Alters nuclear receptor activities |
| Aquatic Toxicity | Inherently toxic to aquatic organisms |
| NOAEL | 0.5 ppm for liver effects in rodents |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate?
Answer:
Synthesis typically involves stepwise nucleophilic substitution and phosphorylation. For the fluorinated sulfonamide precursor, react pentadecafluoroheptanesulfonyl fluoride with ethylamine under anhydrous conditions, followed by coupling with diethanolamine phosphate. Characterization requires:
- NMR spectroscopy (¹⁹F NMR for fluorinated chain integrity; ³¹P NMR for phosphate ester confirmation) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
- Elemental analysis to confirm stoichiometry.
Safety note: Use inert atmosphere for fluorinated intermediates due to potential hydrolytic sensitivity .
Basic: Which analytical techniques are most effective for quantifying this compound in environmental matrices?
Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Optimize reverse-phase columns (C18 or fluoroaryl-modified) to resolve perfluorinated analogs. Use isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .
- Ion chromatography (IC): For detecting phosphate hydrolysis products, coupled with conductivity detection .
- Fluorine-specific detectors (e.g., combustion ion chromatography) to track perfluoroalkyl chain stability .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies often arise from solvent polarity and fluorophilic interactions. Standardize protocols by:
- Using reference solvents (e.g., hexafluoroisopropanol, perfluorotoluene) to assess fluorophilicity .
- Controlling temperature and humidity , as hygroscopicity may alter apparent solubility .
- Applying Hansen solubility parameters to model interactions between fluorinated chains and solvents .
Data reconciliation: Compare results across multiple labs using interlaboratory studies .
Advanced: What are the dominant environmental degradation pathways, and how can they be experimentally validated?
Answer:
Predominant pathways include:
- Photolysis: Expose to UV-C light (254 nm) in aqueous matrices; monitor via LC-MS/MS for defluorination products (e.g., shorter-chain perfluoroalkyl acids) .
- Biodegradation: Use activated sludge assays with LC-HRMS to detect microbial cleavage of sulfonamide or phosphate bonds .
- Hydrolysis: Conduct pH-dependent studies (pH 2–12) to assess stability of sulfonamide and phosphate linkages .
Advanced: How do structural modifications influence its interactions with biological membranes?
Answer:
The perfluoroalkyl chain enhances lipid membrane partitioning due to hydrophobicity, while the phosphate group mediates electrostatic interactions. Methodologies include:
- Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms .
- Fluorescence anisotropy with labeled lipid bilayers to assess membrane fluidity changes .
- Molecular dynamics simulations parameterized with OPLS-AA force fields to model insertion dynamics .
Advanced: What experimental designs mitigate confounding variables in ecotoxicological studies?
Answer:
- Use of mesocosms to simulate realistic environmental exposure while controlling variables like pH, temperature, and microbial activity .
- Inclusion of abiotic controls (e.g., sterile sediments) to distinguish chemical vs. biological degradation .
- Multi-omics approaches (transcriptomics, metabolomics) to identify sublethal effects in model organisms (e.g., Daphnia magna) .
Advanced: How can researchers reconcile discrepancies in reported octanol-water partition coefficients (log Kow)?
Answer:
Variability arises from ionization of the phosphate group and fluorinated chain aggregation. Address by:
- pH adjustment: Measure log Kow at pH 7.4 (physiological) and pH 2 (fully protonated phosphate) .
- Shake-flask vs. slow-stirring methods: Slow-stirring minimizes colloidal aggregation of fluorinated chains .
- Radiolabeled tracing (³H/¹⁴C) for direct quantification in biphasic systems .
Advanced: What computational models predict its phase behavior in mixed solvent systems?
Answer:
- COSMO-RS (Conductor-like Screening Model for Real Solvents): Predict solubility and partitioning using quantum chemical descriptors for fluorinated moieties .
- UNIFAC (Universal Quasi-Chemical Functional Group Activity Coefficients): Parameterize fluorocarbon-philic interactions using group contribution data .
Basic: What safety protocols are critical during handling due to its potential health hazards?
Answer:
- Personal protective equipment (PPE): Fluoropolymer-coated gloves, FFP3 respirators, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods rated for volatile fluorinated compounds .
- Waste disposal: Segregate fluorinated waste for incineration at >1,100°C to prevent PFAS generation .
Advanced: How can researchers integrate findings into broader frameworks for perfluorinated compound regulation?
Answer:
- Structure-activity relationship (SAR) models: Corolate chain length, sulfonamide vs. carboxylate groups, and toxicity endpoints .
- Lifecycle assessment (LCA): Quantify environmental persistence (e.g., half-life in water/soil) and bioaccumulation factors .
- Policy engagement: Submit data to regulatory bodies (e.g., OECD PFAS hazard assessment programs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
